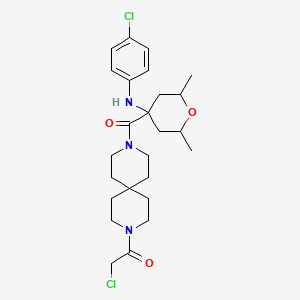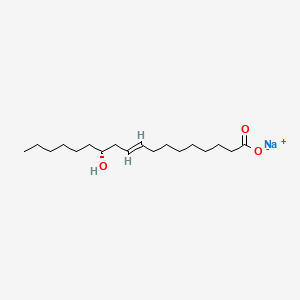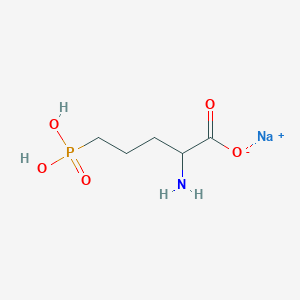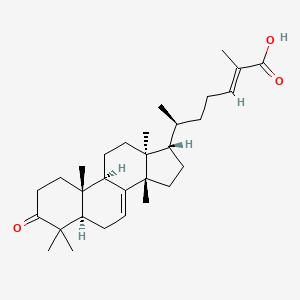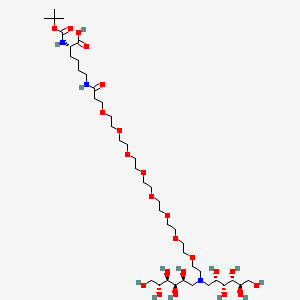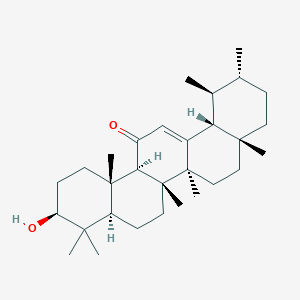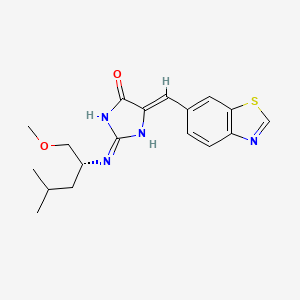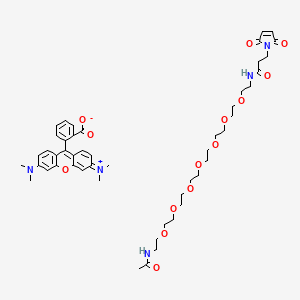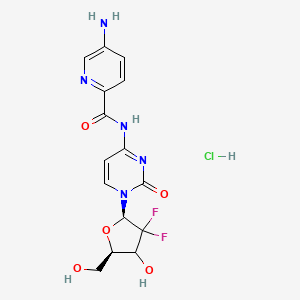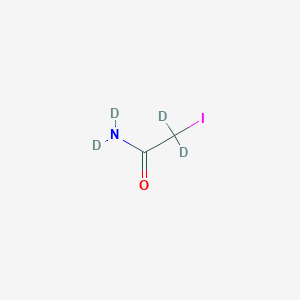
2-Iodoacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodoacetamide-d4 is a deuterium-labeled derivative of 2-Iodoacetamide. It is an alkylating agent commonly used in proteomics for the alkylation of cysteine residues during sample preparation. The deuterium labeling allows for its use as a tracer in various scientific studies, particularly in mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodoacetamide-d4 involves the iodination of acetamide-d4. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective iodination of the acetamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in solid form and stored under specific conditions to maintain its stability.
化学反応の分析
Types of Reactions: 2-Iodoacetamide-d4 primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in alkylation reactions due to the presence of the iodo group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and hydroxides. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Alkylation: The compound can alkylate thiol groups in proteins, preventing the formation of disulfide bonds.
Major Products: The major products of these reactions are alkylated derivatives of the nucleophiles used. For example, when reacting with cysteine residues in proteins, the product is an alkylated cysteine residue.
科学的研究の応用
2-Iodoacetamide-d4 has a wide range of applications in scientific research:
Proteomics: Used for the alkylation of cysteine residues during sample preparation for mass spectrometry.
Biochemistry: Acts as an inhibitor of deubiquitinase enzymes by alkylating the cysteine residues at the enzyme’s active site.
Pharmacokinetics: Deuterium labeling allows for its use as a tracer in pharmacokinetic studies to track the distribution and metabolism of drugs.
Chemical Biology: Employed in studies involving the modification of proteins and peptides to understand their structure and function.
作用機序
2-Iodoacetamide-d4 exerts its effects through the alkylation of thiol groups in cysteine residues. This alkylation prevents the formation of disulfide bonds, thereby modifying the structure and function of proteins. The compound’s mechanism of action involves the formation of a covalent bond between the iodine atom and the sulfur atom of the cysteine residue, leading to irreversible inhibition of cysteine peptidases.
類似化合物との比較
2-Iodoacetamide: The non-deuterated form of 2-Iodoacetamide-d4, used for similar applications but without the benefits of deuterium labeling.
Iodoacetate: Another alkylating agent that reacts with thiol groups but has different reactivity and stability profiles.
Chloroacetamide: A related compound with a chlorine atom instead of iodine, used for similar alkylation reactions but with different reactivity.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry and pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and quantitation in various analytical applications.
特性
分子式 |
C2H4INO |
|---|---|
分子量 |
188.99 g/mol |
IUPAC名 |
N,N,2,2-tetradeuterio-2-iodoacetamide |
InChI |
InChI=1S/C2H4INO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 |
InChIキー |
PGLTVOMIXTUURA-BGOGGDMHSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)N([2H])[2H])I |
正規SMILES |
C(C(=O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
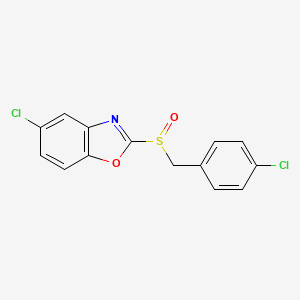
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride](/img/structure/B12389857.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)
